molecular formula C29H36ClN7O2 B2763707 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 902929-03-7

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Cat. No. B2763707
CAS RN: 902929-03-7
M. Wt: 550.1
InChI Key:
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Description

The compound “N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide” is a complex organic molecule . It has been associated with potential use in the treatment and/or prevention of motor neuron diseases and neuromuscular junction disorders .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the International Chemical Identifier (InChI) string provided . This string provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Quality Control and Synthesis

  • Quality Control Methods : Compounds similar to N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide have been studied for developing quality control methods. These methods include various analytical techniques like infrared and ultraviolet spectroscopy, liquid chromatography, and potentiometric titration to ensure the purity and quality of these compounds, especially in their role as potential antimalarial agents (Danylchenko et al., 2018).

Antimicrobial and Antifungal Activities

  • Antimicrobial Properties : Research on derivatives of triazoloquinazoline, a structural component of the compound , has shown that these compounds possess antimicrobial properties. Some of these derivatives have been found to exhibit good or moderate activities against test microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

  • Antifungal Properties : Similar compounds have also been evaluated for their antifungal activities. Studies indicate that they might be effective against various fungal strains, thus opening pathways for new antifungal treatments (Hassan, 2013).

Pharmacological Applications

  • α1-Adrenoceptor Antagonists : Some quinazolinone-arylpiperazine derivatives, closely related structurally to the compound , have been synthesized and evaluated as α1-adrenoceptor antagonists. These compounds have shown potential in the treatment of conditions like hypertension and benign prostatic hyperplasia, indicating the medical significance of such chemical structures (Abou-Seri et al., 2011).

Molecular Docking Studies

  • Molecular Docking for Antimicrobial Activity : Piperazine and triazolo-pyrazine derivatives, which share structural similarities with the compound , have undergone molecular docking studies to evaluate their antimicrobial activity. These studies can help in understanding the mechanism of action of such compounds and aid in the development of potent antimicrobials (Patil et al., 2021).

Safety and Hazards

One potential hazard associated with this compound is that it may cause low blood pressure, including orthostatic hypotension and fainting .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The interaction between the compound and its targets can result in changes that lead to the observed biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These pathways and their downstream effects would likely correspond to the biological activities mentioned above.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.

properties

CAS RN

902929-03-7

Product Name

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Molecular Formula

C29H36ClN7O2

Molecular Weight

550.1

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C29H36ClN7O2/c1-21(2)20-36-28(39)24-9-3-4-10-25(24)37-26(32-33-29(36)37)11-12-27(38)31-13-6-14-34-15-17-35(18-16-34)23-8-5-7-22(30)19-23/h3-5,7-10,19,21H,6,11-18,20H2,1-2H3,(H,31,38)

SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCCN4CCN(CC4)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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